3,4-dihydro-1H-pyrano[3,4-c]pyridine
Overview
Description
3,4-Dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-pyrano[3,4-c]pyridine typically involves the annulation of the pyran ring to an existing pyridine ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. For example, the cyclization of 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid results in the formation of the pyrano[3,4-c]pyridine system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrano[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrano[3,4-c]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyran rings.
Common Reagents and Conditions
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3,4-Dihydro-1H-pyrano[3,4-c]pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: The compound’s derivatives are used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . This inhibition can lead to reduced levels of sorbitol and other metabolites, thereby exerting therapeutic effects in conditions such as diabetic complications.
Comparison with Similar Compounds
3,4-Dihydro-1H-pyrano[3,4-c]pyridine can be compared with other similar compounds, such as:
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring system but with a pyrrole ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds feature a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Pyrano[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyran ring and are known for their antitumor and PARP-1 inhibitory activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which can differ significantly from those of its analogs.
Properties
IUPAC Name |
3,4-dihydro-1H-pyrano[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMMVCYABAQFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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